5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and its known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the synthesis was carried out, and the yield of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Scientific Research Applications
Antibacterial Activity
A study by Hansen et al. (2005) explored the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, which included compounds structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These derivatives were evaluated for their antibacterial activity, particularly against cell-free bacterial protein synthesis. The study found that these compounds demonstrated only moderate whole cell antibacterial activity, which might be attributed to poor cellular penetration. This research suggests potential antibacterial applications of similar compounds (Hansen et al., 2005).
Antimycobacterial Evaluation
Senthilkumar et al. (2008) synthesized a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, closely related in structure to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were tested for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. One of the synthesized compounds showed significant in vitro activity against both standard and multi-drug resistant strains of M. tuberculosis, indicating the potential of similar compounds in treating mycobacterial infections (Senthilkumar et al., 2008).
Synthesis and Radiolabeling for PET Imaging
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which include fluoropyridin carboxylic acid structures similar to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were used as PET tracers for serotonin 5-HT(1A) receptors. This research indicates the potential use of similar compounds in the development of radioligands for neuroimaging in neuropsychiatric disorders (García et al., 2014).
Computational Studies
Sohrabi et al. (2013) conducted a computational study on the CO elimination reaction of cyclopropylmethoxy carbenes, which are structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. This study provided insights into the electronic and energetic properties of such reactions, contributing to the understanding of the chemical behavior of cyclopropylmethoxy compounds (Sohrabi et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.
Future Directions
This would involve looking at areas where further research is needed. This could include studying new synthetic routes to the compound, new reactions it could undergo, or new applications for the compound.
properties
IUPAC Name |
5-(cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-7(15-5-6-1-2-6)4-12-9(8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJISHKAUURYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(N=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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